甲丙嗪

科学研究应用

作用机制

甲硫哒嗪主要通过拮抗大脑中的多巴胺受体发挥作用 . 这种作用有助于缓解精神病和双相情感障碍的躁狂期的症状。 此外,甲硫哒嗪与 5HT2 受体结合,这可能有助于其抗精神病作用 . 该化合物还具有抗组胺特性,有助于减轻焦虑和紧张 .

生化分析

Biochemical Properties

Methopromazine interacts with various enzymes and proteins. It has pharmacological activity similar to that of both chlorpromazine and promethazine . It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine .

Cellular Effects

Methopromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, its binding to 5HT2 receptors may also play a role . It is used to treat mental and emotional disorders, including schizophrenia, manic-depressive syndromes, and other psychotic disorders .

Molecular Mechanism

Methopromazine exerts its effects at the molecular level through various mechanisms. The primary mechanism of action is the antagonism of dopamine receptors in the brain . This antagonism is thought to underlie its antipsychotic effects. Additionally, Methopromazine also binds to 5HT2 receptors, which may contribute to its therapeutic effects .

准备方法

化学反应分析

甲硫哒嗪会发生各种化学反应,包括:

氧化: 甲硫哒嗪可以被氧化形成亚砜和砜。

还原: 还原反应可以将甲硫哒嗪转化为相应的胺衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化锂铝等还原剂和卤代烃等亲核试剂 . 这些反应形成的主要产物包括亚砜、砜和各种取代衍生物 .

相似化合物的比较

甲硫哒嗪与其他吩噻嗪衍生物如氯丙嗪和丙咪嗪相似 . 它在多巴胺受体拮抗作用和抗组胺特性的组合方面是独一无二的 . 这种双重作用使其在治疗一系列精神病和焦虑相关疾病方面特别有效。

类似化合物

- 氯丙嗪

- 丙咪嗪

- 硫利达嗪

- 氟奋乃静

属性

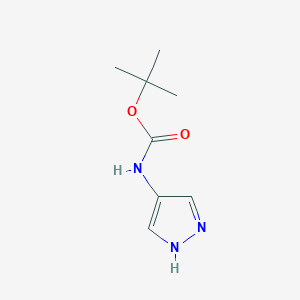

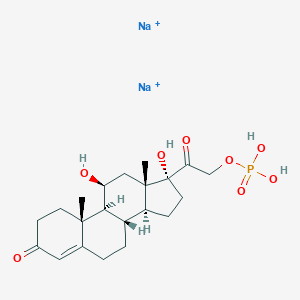

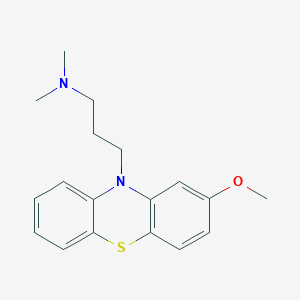

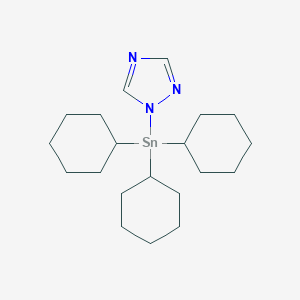

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRABPYPSZVCCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3403-42-7 (maleate[1:1]) | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90209843 | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-01-8 | |

| Record name | 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methopromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6F645Q9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methoxypromazine?

A1: Methoxypromazine has a molecular formula of C18H22N2OS and a molecular weight of 314.43 g/mol. []

Q2: How does methoxypromazine interact with its biological targets?

A2: Methoxypromazine exhibits binding affinity for dopamine D2 receptors and alpha-1 adrenergic receptors. [] It demonstrates a stronger affinity for these receptors compared to alpha-2 adrenergic receptors. [] This binding affinity is suggested to contribute to its pharmacological effects. [] Additionally, methoxypromazine can photosensitize the cross-linking of bovine lens crystallins in vitro in the presence of oxygen and near-ultraviolet light. [] This interaction suggests a potential mechanism for cataract development associated with the drug. []

Q3: Does the introduction of fluorine atoms into the structure of methoxypromazine impact its receptor binding affinity?

A3: Yes, introducing fluorine at the 7-position of methoxypromazine leads to an increased affinity for the 3H-spiroperidol binding site of the dopamine receptor. [] This modification highlights the impact of structural changes on the compound's pharmacological activity.

Q4: How does methoxypromazine compare to chlorpromazine in terms of its sedative and tranquilizing effects?

A4: Methoxypromazine demonstrates comparable sedative and tranquilizing effects to chlorpromazine but exhibits lower potency, particularly in individuals with acute psychosis. []

Q5: How does methoxypromazine compare to other phenothiazine derivatives in terms of its efficacy in treating schizophrenia?

A6: Clinical trials indicate that methoxypromazine might be less effective in treating schizophrenia compared to chlorpromazine. [] This difference highlights the varying clinical efficacy among phenothiazine derivatives.

Q6: What is the impact of methoxypromazine on amino acid levels in the brain?

A7: Research indicates that methoxypromazine, along with chlorpromazine, can lead to a significant increase in glutamine levels in the rat brain. []

Q7: Does methoxypromazine induce the same conditional responses as other drugs like chlorpromazine?

A8: Research suggests that methoxypromazine may induce different conditional responses compared to drugs like chlorpromazine. [] This difference emphasizes the distinct pharmacological profiles of these compounds.

Q8: What is known about the metabolism of methoxypromazine in humans?

A9: Research indicates that methoxypromazine undergoes metabolism in the body, and its metabolites are excreted through urine. [] The specific metabolic pathways and enzymes involved require further investigation.

Q9: Do the metabolites of methoxypromazine exhibit any significant binding affinity for dopamine D2 receptors or adrenergic receptors?

A10: Yes, some metabolites of methoxypromazine, particularly ring-hydroxylated and N-demethylated metabolites, retain a notable affinity for dopamine D2 receptors and alpha-1 adrenergic receptors. [] Their binding affinities are lower than the parent drug but might still contribute to its overall pharmacological effects. []

Q10: Can methoxypromazine be used in analytical chemistry?

A11: Yes, methoxypromazine has shown potential as a chromogenic reagent in spectrophotometric determination of platinum. [] It forms a colored complex with platinum (IV) in the presence of a copper catalyst, allowing for quantitative analysis. [] This application highlights its utility beyond its pharmacological properties.

Q11: What is the impact of sulfoxidation on the structure of methoxypromazine?

A12: Sulfoxidation, a metabolic transformation, induces structural changes in methoxypromazine. [] These changes can influence the molecule's physicochemical properties and potentially affect its pharmacological activity. []

Q12: What is the solubility of methoxypromazine in different media?

A12: The solubility of methoxypromazine in various media and its impact on bioavailability and efficacy require further investigation. This information is essential for designing optimal drug delivery systems.

Q13: What is known about the toxicity profile of methoxypromazine?

A15: While methoxypromazine was initially reported to have minimal toxic or neurovegetative side effects, [] further research is needed to fully understand its long-term safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)